N-(2-chlorobenzyl)-2-[3-chloro-4-methoxy(methylsulfonyl)anilino]acetamide N-(2-chlorobenzyl)-2-[3-chloro-4-methoxy(methylsulfonyl)anilino]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0881311
InChI: InChI=1S/C17H18Cl2N2O4S/c1-25-16-8-7-13(9-15(16)19)21(26(2,23)24)11-17(22)20-10-12-5-3-4-6-14(12)18/h3-9H,10-11H2,1-2H3,(H,20,22)
SMILES: COC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C)Cl
Molecular Formula: C17H18Cl2N2O4S
Molecular Weight: 417.3 g/mol

N-(2-chlorobenzyl)-2-[3-chloro-4-methoxy(methylsulfonyl)anilino]acetamide

CAS No.:

Cat. No.: VC0881311

Molecular Formula: C17H18Cl2N2O4S

Molecular Weight: 417.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorobenzyl)-2-[3-chloro-4-methoxy(methylsulfonyl)anilino]acetamide -

Specification

Molecular Formula C17H18Cl2N2O4S
Molecular Weight 417.3 g/mol
IUPAC Name 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[(2-chlorophenyl)methyl]acetamide
Standard InChI InChI=1S/C17H18Cl2N2O4S/c1-25-16-8-7-13(9-15(16)19)21(26(2,23)24)11-17(22)20-10-12-5-3-4-6-14(12)18/h3-9H,10-11H2,1-2H3,(H,20,22)
Standard InChI Key QXHRYYZWSYKGSB-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C)Cl
Canonical SMILES COC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator